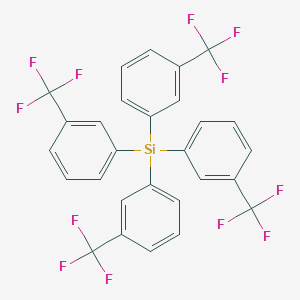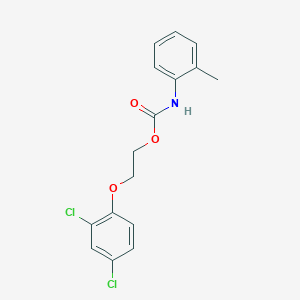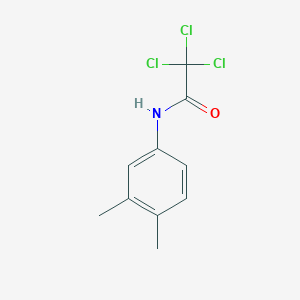
2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H10Cl3NO and a molecular weight of 266.55 g/mol . It is known for its unique chemical structure, which includes a trichloromethyl group and a dimethylphenyl group attached to an acetamide backbone. This compound has various applications in scientific research and industry due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide typically involves the reaction of 3,4-dimethylaniline with trichloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3,4-dimethylaniline} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced equipment and techniques ensures efficient production while minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function . The trichloromethyl group and the amide bond play crucial roles in these interactions, leading to the compound’s biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-dimethylphenyl)acetamide: Similar structure but lacks the trichloromethyl group.
2,2,2-Trichloroacetamide: Contains the trichloromethyl group but lacks the dimethylphenyl group.
Uniqueness
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide is unique due to the presence of both the trichloromethyl and dimethylphenyl groups. This combination imparts distinctive chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
18823-69-3 |
|---|---|
Molekularformel |
C10H10Cl3NO |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H10Cl3NO/c1-6-3-4-8(5-7(6)2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
InChI-Schlüssel |
PDSOAPNQXHFOIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C(Cl)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11947733.png)
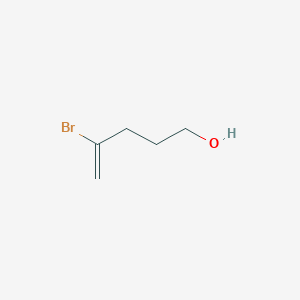
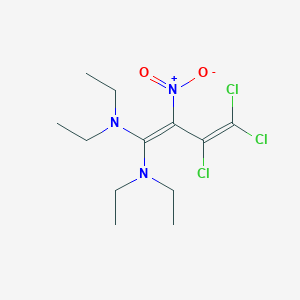
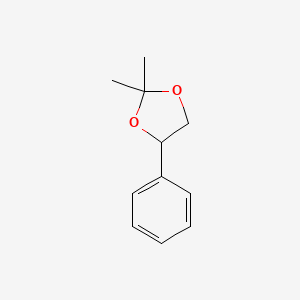

![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)




